1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide
CAS No.:
Cat. No.: VC17869823
Molecular Formula: C7H7N3O2S
Molecular Weight: 197.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7N3O2S |
|---|---|
| Molecular Weight | 197.22 g/mol |
| IUPAC Name | pyrrolo[3,2-b]pyridine-1-sulfonamide |
| Standard InChI | InChI=1S/C7H7N3O2S/c8-13(11,12)10-5-3-6-7(10)2-1-4-9-6/h1-5H,(H2,8,11,12) |
| Standard InChI Key | HDOYRNOZLOIZQQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN2S(=O)(=O)N)N=C1 |
Introduction
Structural and Electronic Characteristics
The 1H-pyrrolo[3,2-b]pyridine scaffold consists of a bicyclic system formed by fusing a pyrrole ring (five-membered, nitrogen-containing) with a pyridine ring (six-membered, nitrogen-containing) at the [3,2-b] positions. The sulfonamide group (-SO₂NH₂) at the 1-position introduces a polar, electron-withdrawing moiety that significantly influences the compound’s electronic distribution and intermolecular interactions . Key structural features include:
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Planarity: The fused bicyclic system adopts a planar conformation, enabling π-stacking interactions with aromatic residues in biological targets.
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Tautomerism: The pyrrole nitrogen can exhibit tautomerism, though the sulfonamide group’s electron-withdrawing nature stabilizes the 1H-tautomer .
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Hydrogen-Bonding Capacity: The sulfonamide group acts as both a hydrogen-bond donor (N-H) and acceptor (S=O), enhancing its ability to engage with enzymatic active sites .
Synthetic Methodologies
Optimization Challenges
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Regioselectivity: Ensuring sulfonylation occurs exclusively at the 1-position requires careful control of reaction conditions (e.g., temperature, solvent polarity) .
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Stability: The sulfonamide group may render the compound susceptible to hydrolysis under strongly acidic or basic conditions, necessitating mild synthetic protocols .
Biological Activity and Mechanism
While direct data on 1H-pyrrolo[3,2-b]pyridine-1-sulfonamide are scarce, structurally related compounds exhibit potent kinase inhibitory activity. For example, 1H-pyrrolo[3,2-c]pyridine derivatives demonstrate selective inhibition of MPS1 kinase, a target in oncology . Similarly, pyrrolo[2,3-b]pyridine carboxamides show JAK3 inhibition, relevant to immune modulation . By analogy, the sulfonamide derivative may interact with kinase ATP-binding pockets via:
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Hinge-Region Interactions: The pyrrolopyridine nitrogen forms hydrogen bonds with backbone residues (e.g., Gly605 in MPS1) .
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Hydrophobic Contacts: The bicyclic core occupies hydrophobic pockets adjacent to the ATP-binding site.
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Sulfonamide-Mediated Binding: The -SO₂NH₂ group engages in polar interactions with catalytic lysine or aspartate residues .
Physicochemical and Pharmacokinetic Properties
The sulfonamide group profoundly impacts the compound’s drug-likeness:
These properties suggest moderate oral bioavailability but potential challenges in crossing the blood-brain barrier.
Therapeutic Applications and Preclinical Data
Oncology
Pyrrolopyridine-based kinase inhibitors, such as CCT251455, exhibit nanomolar potency against MPS1 and antitumor efficacy in xenograft models . The sulfonamide derivative could similarly target MPS1 or related kinases, leveraging its hydrogen-bonding capacity for enhanced selectivity.
Immunology
JAK3 inhibitors like compound 14c (IC₅₀ = 4.2 nM) suppress interleukin-2 signaling, suggesting potential for 1H-pyrrolo[3,2-b]pyridine-1-sulfonamide in autoimmune disease therapy .
Antimicrobial Activity
Sulfonamides are historically significant as antibacterial agents. While unconfirmed, this derivative may inhibit dihydropteroate synthase (DHPS), a folate biosynthesis enzyme .
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